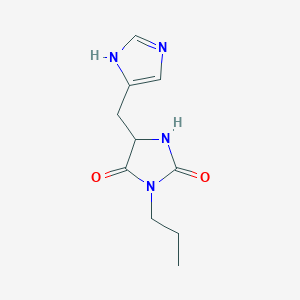![molecular formula C10H14S3 B13952118 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine CAS No. 524709-13-5](/img/structure/B13952118.png)
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine is an organic compound belonging to the class of heterocyclic compounds It features a unique structure with a thieno[3,4-b][1,4]dithiine core, which is a fused ring system containing sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of diethyl malonate with sulfur and a suitable base to form the thieno[3,4-b][1,4]dithiine ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dithiine derivatives.
科学的研究の応用
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique ring structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
類似化合物との比較
Similar Compounds
3,4-Ethylenedithiothiophene: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
3,4-Ethylenedioxythiophene: Another related compound with oxygen atoms instead of sulfur, used extensively in organic electronics.
Uniqueness
Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
524709-13-5 |
|---|---|
分子式 |
C10H14S3 |
分子量 |
230.4 g/mol |
IUPAC名 |
2,3-diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C10H14S3/c1-3-7-8(4-2)13-10-6-11-5-9(10)12-7/h5-8H,3-4H2,1-2H3 |
InChIキー |
HQLCDYKEPBBYFO-UHFFFAOYSA-N |
正規SMILES |
CCC1C(SC2=CSC=C2S1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
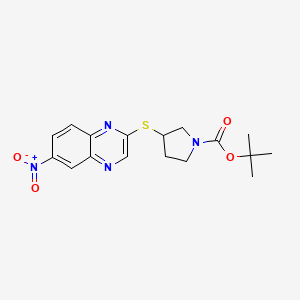
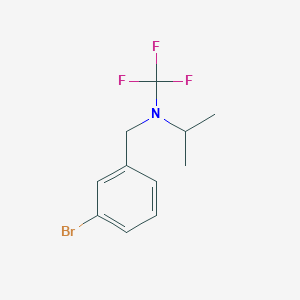
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
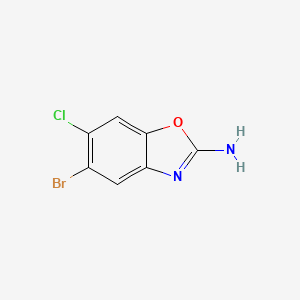
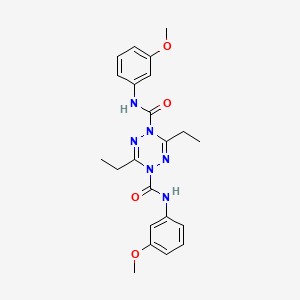
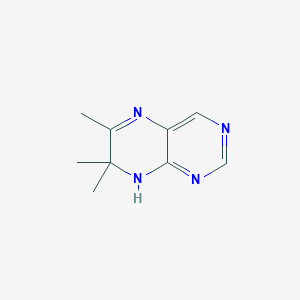
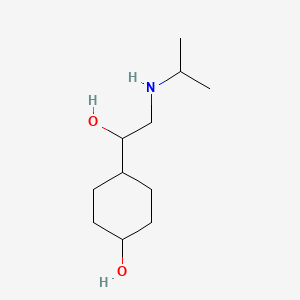

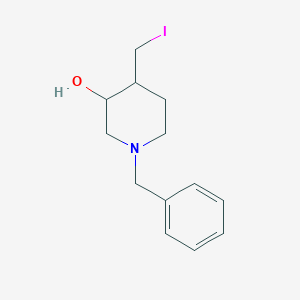
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
